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Compound Name: 14:0 EPC chloride

Cat. No.: B15577609 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are nano-sized spherical vesicles composed of one or more

phospholipid bilayers, making them highly effective drug delivery vehicles due to their

biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2]

1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC, DMPC) is a saturated phospholipid

commonly used in liposome formulations. Hydrophobic drugs, which have poor aqueous

solubility, can be incorporated into the lipid bilayer of liposomes, enhancing their stability,

bioavailability, and therapeutic efficacy.[3][4]

This application note provides a detailed protocol for the encapsulation of hydrophobic drugs in

14:0 EPC liposomes using the thin-film hydration method followed by extrusion. This is a robust

and widely used technique that produces unilamellar vesicles with a controlled and

homogenous size distribution.[5][6][7] We also provide protocols for the characterization of the

resulting liposomes, including size, polydispersity, and encapsulation efficiency.

Data Presentation
The following tables summarize typical quantitative data for liposomal formulations. Parameters

such as lipid composition, drug-to-lipid ratio, and the sizing method can significantly influence

the final characteristics of the liposomes.

Table 1: Example Formulation and Process Parameters
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Parameter Value/Type Rationale

Primary Lipid 14:0 EPC (DMPC)
Forms the main bilayer
structure.

Stabilizing Lipid Cholesterol
Increases membrane stability,

reduces drug leakage.[8][9]

Lipid Molar Ratio
14:0 EPC : Cholesterol (e.g.,

7:3 or 4:1)

Optimized for membrane

integrity and stability.

Hydrophobic Drug (e.g., Curcumin, Paclitaxel)
Incorporated within the lipid

bilayer.[10]

Drug-to-Lipid (D/L) Ratio 0.01 - 0.1 (w/w)

Critical for optimizing

encapsulation and preventing

bilayer saturation.[10][11]

Preparation Method
Thin-Film Hydration followed

by Extrusion

Highly reproducible method for

generating unilamellar vesicles

of a defined size.[5][7]

| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous phase for liposome

formation.[12] |

Table 2: Expected Physicochemical Properties

Property Typical Value Method of Analysis

Average Particle Size 80 - 150 nm
Dynamic Light Scattering
(DLS)[1][13]

Polydispersity Index (PDI) < 0.2 (typically < 0.1)
Dynamic Light Scattering

(DLS)[1][13]

Zeta Potential -5 to -15 mV (for neutral lipids)
Electrophoretic Light

Scattering[12][13]

| Morphology | Spherical, unilamellar vesicles | Transmission Electron Microscopy (TEM)[14] |
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Table 3: Encapsulation Efficiency & Drug Release

Parameter Typical Value Method of Determination

Encapsulation Efficiency
(EE%)

>80% for hydrophobic
drugs

Separation of free drug
(e.g., SEC) followed by
quantification (e.g., HPLC).
[10][15]

Drug Loading (DL%) Varies based on D/L ratio
Calculation based on EE% and

initial drug/lipid amounts.[16]

In Vitro Drug Release
Slow release profile (e.g.,

<25% in 72h at 37°C)

Dialysis Method against a

release medium.[15][17]

Note: The drug release rate is highly dependent on the lipid composition. Liposomes made

from DMPC (Tm = 23°C) will have a faster release profile compared to those made from lipids

with higher transition temperatures like DPPC (Tm = 41°C) or DSPC (Tm = 55°C) when

measured at 37°C.[17]

Experimental Workflow and Liposome Structure
The following diagrams illustrate the experimental workflow for preparing and characterizing

drug-loaded liposomes and the final structure of the vesicle.
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Protocol 1: Liposome Preparation

Protocols 2 & 3: Characterization

1. Dissolve Lipids & Drug
(14:0 EPC, Cholesterol, Hydrophobic Drug)

in Organic Solvent (e.g., Chloroform)

2. Solvent Evaporation
(Rotary Evaporator)

3. Thin Lipid Film Formation

4. Hydration
(Aqueous Buffer above Tm)

5. Formation of Multilamellar Vesicles (MLVs)

6. Extrusion
(Through Polycarbonate Membranes, e.g., 100 nm)

7. Formation of Large Unilamellar Vesicles (LUVs)

8. Size & PDI Analysis
(Dynamic Light Scattering)

9. Determine Encapsulation Efficiency
(e.g., Size Exclusion Chromatography)

Click to download full resolution via product page

Caption: Experimental workflow for hydrophobic drug encapsulation in liposomes.
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Caption: Structure of a liposome with a hydrophobic drug in the bilayer.

Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs with an encapsulated hydrophobic drug.

Materials:

1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC)

Cholesterol

Hydrophobic drug of interest

Chloroform or a 2:1 chloroform:methanol mixture (v/v)

Phosphate-Buffered Saline (PBS), pH 7.4

Equipment: Rotary evaporator, round-bottom flask, water bath, liposome extrusion device

with polycarbonate membranes (e.g., 100 nm pore size), gas-tight syringes.[12]

Methodology:

Lipid and Drug Dissolution: a. Weigh the desired amounts of 14:0 EPC, cholesterol, and the

hydrophobic drug. The drug-to-lipid ratio is a critical parameter to optimize.[11] b. Dissolve

the components completely in the organic solvent in a round-bottom flask. A clear solution

indicates homogenous mixing.[18]

Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a

water bath set to a temperature below the phase transition temperature (Tm) of 14:0 EPC

(Tm = 23°C), for example, at 20°C. c. Start the rotation and gradually reduce the pressure to

evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.[14]

[19] d. To ensure complete removal of residual solvent, place the flask under a high vacuum

for at least 2 hours or overnight.[12]
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Hydration: a. Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the Tm

of 14:0 EPC (e.g., 30-35°C).[20][21] b. Add the warm buffer to the flask containing the dry

lipid film. c. Agitate the flask by hand or using a vortex mixer until the lipid film peels off the

glass and forms a milky suspension of multilamellar vesicles (MLVs). This may take 30-60

minutes.[9][12]

Extrusion (Sizing): a. Assemble the extrusion device with the desired polycarbonate

membrane (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the

hydration step (above Tm).[1][14] b. Load the MLV suspension into one of the gas-tight

syringes. c. Force the suspension through the membrane into the second syringe. This

constitutes one pass. d. Repeat the extrusion for an odd number of passes (e.g., 11 to 21

passes) to ensure the entire sample passes through the filter an equal number of times.[20]

[22] e. The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a

narrow size distribution.[5] Store the liposome suspension at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

This protocol is for determining the average size, size distribution, and PDI of the liposomes.

Methodology:

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate

concentration for DLS analysis.

Set the parameters on the DLS instrument (e.g., Zetasizer). For dispersant, select water at

25°C.[22]

Equilibrate the sample temperature for at least 120 seconds before measurement.[22]

Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the

Polydispersity Index (PDI). A PDI value below 0.2 is generally considered acceptable for

drug delivery applications.[23]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that has been successfully

encapsulated within the liposomes.
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Methodology:

Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome

suspension. Size Exclusion Chromatography (SEC) is a common method.[15][24] b. Prepare

an SEC column (e.g., Sephadex G-50) and equilibrate it with the hydration buffer. c.

Carefully load the liposome suspension onto the column. d. Elute with the buffer. The larger

liposomes will elute first in the void volume, while the smaller free drug molecules will be

retained and elute later. e. Collect the fractions containing the purified liposomes.

Quantification of Drug: a. Total Drug (Dt): Take an aliquot of the initial, unpurified liposome

suspension. Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol) or

detergent to release the encapsulated drug.[15] b. Encapsulated Drug (De): Take an aliquot

of the purified liposome suspension from the SEC step. Disrupt these liposomes in the same

manner. c. Quantify the drug concentration in both samples using a suitable analytical

technique, such as HPLC or UV-Vis Spectrophotometry.

Calculation of EE%: a. Calculate the Encapsulation Efficiency using the following formula:

EE% = (Amount of drug in purified liposomes / Amount of drug in initial liposomes) x 100

Troubleshooting
Problem Possible Cause Suggested Solution

Large and Polydisperse

Liposomes (PDI > 0.3)

Incomplete hydration;

Insufficient extrusion passes.

Increase hydration time with

gentle agitation. Increase the

number of extrusion passes.

Ensure extrusion is performed

above the lipid's Tm.[12]

Low Encapsulation Efficiency

(EE%)

Drug-to-lipid ratio is too high

(bilayer saturation); Drug

precipitation in organic solvent.

Decrease the drug-to-lipid

ratio.[10] Ensure the drug is

fully solubilized with the lipids

in the organic solvent.

Liposome Aggregation Over

Time
Unstable formulation.

Ensure sufficient cholesterol is

included in the formulation.

Store at 4°C. Avoid freezing

unless a cryoprotectant is

used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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